molecular formula C7H5ClO3S B148413 Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate CAS No. 133380-41-3

Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate

Cat. No. B148413
M. Wt: 204.63 g/mol
InChI Key: FQNCKWMJTDVYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328085B2

Procedure details

150 g (749 mmol) of dimethyl thiophene-2,5-dicarboxylate in 1350 mL of toluene was azeotropically distilled at 130° C. to evaporate 150 mL of it. The reaction solution was cooled to an inner temperature of 70° C., then stirred with 300 mL of 2.5 M potassium hydroxide/methanol for 40 minutes and cooled to room temperature, and the precipitated solid was washed with ethyl acetate by filtration and dried under reduced pressure to obtain 160 g of potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate. 100 g (446 mmol) of potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate in 700 mL of 1,2-dichloroethane was mixed with 1.73 mL of N,N-dimethylformamide and heated to 90° C., and 68.9 g (119 mmol) of thionyl chloride was added dropwise. The reaction solution was refluxed for 1 hour and then cooled to room temperature, and the resulting crystals were filtered off with 300 mL of 1,2-dichloroethane. The filtrate was concentrated to dryness to obtain 90.4 g (yield 99%) of methyl 5-(chlorocarbonyl)thiophene-2-carboxylate (TEC).
Name
potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
68.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]([C:10]([O-:12])=O)=[CH:7][CH:6]=1)=[O:4].[K+].CN(C)C=O.S(Cl)([Cl:21])=O>ClCCCl>[Cl:21][C:10]([C:8]1[S:9][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=1)=[O:12] |f:0.1|

Inputs

Step One
Name
potassium 5-(methoxycarbonyl)-thiophene-2-carboxylate
Quantity
100 g
Type
reactant
Smiles
COC(=O)C1=CC=C(S1)C(=O)[O-].[K+]
Name
Quantity
1.73 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
68.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered off with 300 mL of 1,2-dichloroethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)C1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 90.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 371.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.